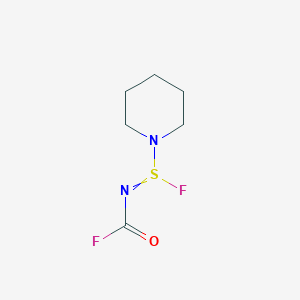
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is an organic compound that features a furan ring substituted with a tert-butylsulfanyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one typically involves the reaction of a furan derivative with tert-butylthiol and a chlorinating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also play a role in binding to active sites, affecting the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butylsulfanyl)benzenecarbaldehyde
- 4-tert-butylthiophenylboronic acid
Comparison
4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is unique due to its furan ring structure, which imparts different chemical reactivity compared to benzene derivatives like 4-(tert-Butylsulfanyl)benzenecarbaldehyde. The presence of the chlorine atom also distinguishes it from other tert-butylsulfanyl compounds, providing unique substitution and reactivity patterns.
Propiedades
Número CAS |
62674-16-2 |
|---|---|
Fórmula molecular |
C8H11ClO2S |
Peso molecular |
206.69 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-4-chloro-2H-furan-5-one |
InChI |
InChI=1S/C8H11ClO2S/c1-8(2,3)12-5-4-11-7(10)6(5)9/h4H2,1-3H3 |
Clave InChI |
NIXFCGYQJLLQBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C(=O)OC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
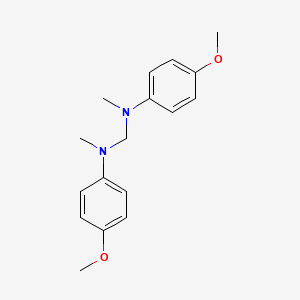
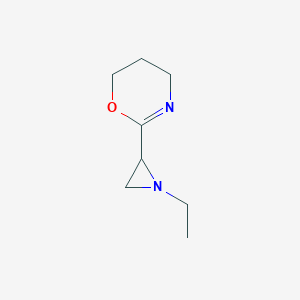
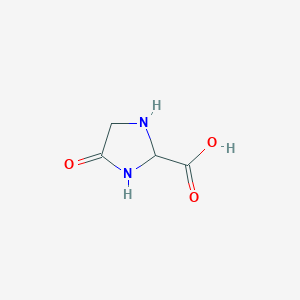
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)

![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
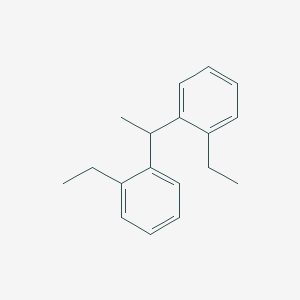
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
